molecular formula C9H19NS B14352621 1-[2-(Ethylsulfanyl)ethyl]piperidine CAS No. 91445-41-9

1-[2-(Ethylsulfanyl)ethyl]piperidine

Cat. No.: B14352621
CAS No.: 91445-41-9
M. Wt: 173.32 g/mol
InChI Key: CABINJMNYMMCDC-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfanyl)ethyl]piperidine is an organic compound belonging to the piperidine family Piperidines are a class of heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Ethylsulfanyl)ethyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloroethyl ethyl sulfide under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{2-chloroethyl ethyl sulfide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. Catalysts such as palladium or rhodium complexes may be employed to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Ethylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-[2-(Ethylsulfanyl)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Ethylsulfanyl)ethyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing side chain can form covalent bonds with target proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the ethylsulfanyl side chain.

    2-[2-(Ethylsulfanyl)ethyl]piperidine: A closely related compound with a similar structure.

    N-ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

1-[2-(Ethylsulfanyl)ethyl]piperidine is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives and makes it a valuable compound for various applications.

Properties

91445-41-9

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

1-(2-ethylsulfanylethyl)piperidine

InChI

InChI=1S/C9H19NS/c1-2-11-9-8-10-6-4-3-5-7-10/h2-9H2,1H3

InChI Key

CABINJMNYMMCDC-UHFFFAOYSA-N

Canonical SMILES

CCSCCN1CCCCC1

Origin of Product

United States

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